

An In-depth Technical Guide to 2-Undecyloxirane and Related Compounds

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Compound of Interest

Compound Name: 2-Undecyloxirane

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Introduction

2-Undecyloxirane, also known by its systematic IUPAC name 1,2-Epoxytridecane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers containing a three-membered ring. This strained ring structure makes them highly reactive and thus valuable intermediates in a variety of chemical syntheses. Their reactivity also underlies their biological activities, which can range from therapeutic to toxicological effects. This technical guide provides a comprehensive overview of **2-Undecyloxirane**, its synonyms, related compounds, synthesis, physicochemical properties, and biological significance, with a focus on its metabolism and potential mechanisms of action.

Nomenclature and Identification

2-Undecyloxirane is known by several synonyms, which are often used interchangeably in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for **2-Undecyloxirane**

Identifier Type	Value
IUPAC Name	2-undecyloxirane
Systematic Name	1,2-Epoxytridecane
Common Synonyms	1-Tridecene oxide, Undecyloxirane, Oxirane, 2-undecyl-
CAS Number	1713-31-1
Molecular Formula	C ₁₃ H ₂₆ O
Molecular Weight	198.35 g/mol
InChI Key	ZKAPVLMBPUYKKP-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **2-Undecyloxirane** and its close homolog, 1,2-Epoxytetradecane, are summarized below. These properties are crucial for understanding their behavior in both chemical reactions and biological systems.

Table 2: Physicochemical Properties of **2-Undecyloxirane** and Related Compounds

Property	2-Undecyloxirane (1,2-Epoxytridecane)	1,2-Epoxytetradecane
Molecular Formula	C ₁₃ H ₂₆ O	C ₁₄ H ₂₈ O
Molecular Weight (g/mol)	198.35	212.37
Boiling Point (°C)	138 °C at 15 mmHg	95-96 °C at 0.4 mmHg[1][2][3]
Density (g/mL at 25°C)	0.841	0.845
Refractive Index (n _{20/D})	1.438	1.4408
Flash Point (°C)	100 °C (closed cup)	>110 °C
Water Solubility	Insoluble	130 µg/L at 20°C
Appearance	Not specified	Clear colorless mobile liquid with an ether-like odor

Synthesis and Experimental Protocols

Long-chain 1,2-epoxyalkanes like **2-Undecyloxirane** are typically synthesized by the epoxidation of the corresponding terminal alkene. A general and reliable method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Another common method is through the formation of a halohydrin followed by intramolecular cyclization. A detailed protocol for a related compound, 1,2-Epoxytetradecane, which can be adapted for **2-Undecyloxirane**, is provided below.

Experimental Protocol: Epoxidation of 1-Tridecene

This protocol describes the synthesis of **2-Undecyloxirane** (1,2-Epoxytridecane) from 1-tridecene. The same procedure can be followed using 1-tetradecene to synthesize 1,2-epoxytetradecane.

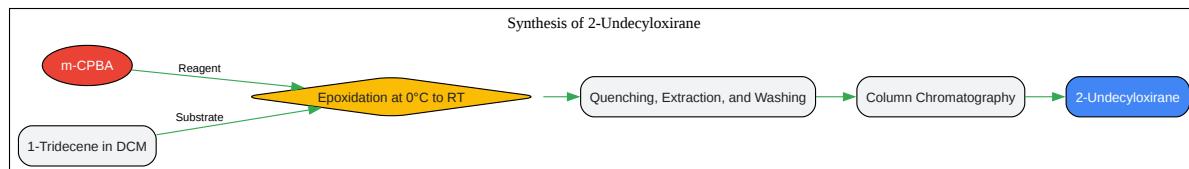
Materials:

- 1-Tridecene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1.0 equivalent) in anhydrous dichloromethane.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
- Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid. Stir for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude epoxide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure **2-Undecyloxirane**.



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A simplified workflow for the synthesis of **2-Undecyloxirane**.

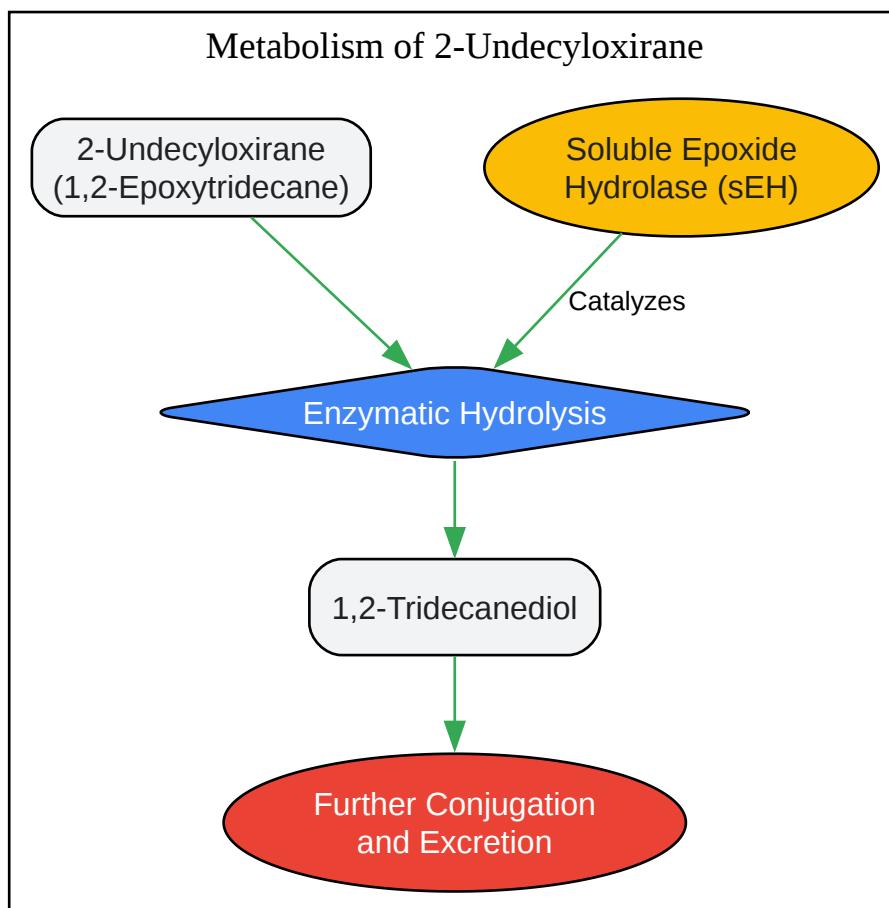
Biological Activity and Mechanism of Action

Aliphatic epoxides, including **2-Undecyloxirane**, are known to exhibit a range of biological activities. Their high reactivity allows them to interact with cellular nucleophiles such as proteins and nucleic acids. This can lead to cytotoxicity and genotoxicity.

Metabolism by Soluble Epoxide Hydrolase

A primary metabolic pathway for endogenous and xenobiotic epoxides is enzymatic hydrolysis catalyzed by epoxide hydrolases. Long-chain aliphatic epoxides are particularly good substrates for soluble epoxide hydrolase (sEH). This enzyme converts the epoxide to its corresponding vicinal diol, 1,2-tridecanediol in the case of **2-Undecyloxirane**. This biotransformation generally leads to a less reactive and more water-soluble compound that can be more easily excreted.

The activity of sEH is a critical determinant of the biological effects of epoxy fatty acids and related compounds. Inhibition of sEH can lead to an accumulation of the epoxide, which may have beneficial anti-inflammatory and analgesic effects in the case of certain endogenous epoxides. Conversely, for some xenobiotic epoxides, the diol metabolite may be more toxic than the parent epoxide.



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The metabolic pathway of **2-Undecyloxirane** via soluble epoxide hydrolase.

Genotoxicity and Cytotoxicity

The strained epoxide ring of **2-Undecyloxirane** is susceptible to nucleophilic attack by biological macromolecules, including DNA. This can lead to the formation of DNA adducts, which if not repaired, can result in mutations and potentially carcinogenesis. Studies on various alkene epoxides have demonstrated their genotoxic potential *in vitro*. The cytotoxicity of long-chain aliphatic epoxides has also been investigated, with some studies suggesting that the corresponding diols, formed via sEH metabolism, can be more cytotoxic than the parent epoxides.

Related Compounds

The chemical and biological properties of **2-Undecyloxirane** are shared by other long-chain aliphatic epoxides.

Table 3: Related Long-Chain Aliphatic Epoxides

Compound Name	Molecular Formula	Key Features and Applications
1,2-Epoxydodecane	C ₁₂ H ₂₄ O	A shorter-chain homolog, also used in chemical synthesis.
1,2-Epoxytetradecane	C ₁₄ H ₂₈ O	A close homolog with very similar properties, used in the preparation of polymeric prodrugs for cancer treatment.
1,2-Epoxyhexadecane	C ₁₆ H ₃₂ O	A longer-chain homolog used in various industrial applications.
1,2-Epoxyoctadecane	C ₁₈ H ₃₆ O	A saturated analog of epoxidized oleic acid, studied for its material properties.

These related compounds are valuable for structure-activity relationship (SAR) studies to understand how the length of the aliphatic chain influences the physicochemical properties and biological activities of this class of molecules.

Conclusion

2-Undecyloxirane is a reactive long-chain aliphatic epoxide with potential applications in chemical synthesis and as a subject of toxicological and pharmacological research. Its synthesis is readily achieved through the epoxidation of 1-tridecene. The biological activity of **2-Undecyloxirane** is largely dictated by the reactivity of its epoxide ring, leading to potential genotoxicity and cytotoxicity, and its metabolism is primarily governed by soluble epoxide hydrolase. Further research into the specific biological effects of **2-Undecyloxirane** and its diol metabolite will be crucial for fully elucidating its toxicological profile and exploring any potential therapeutic applications.

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